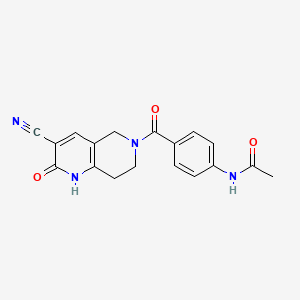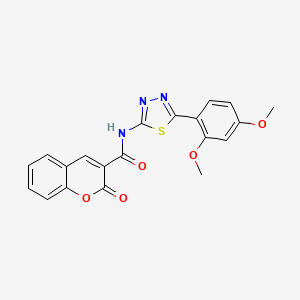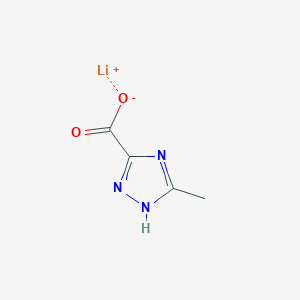![molecular formula C23H18ClFN2OS B2994896 7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one CAS No. 338966-09-9](/img/structure/B2994896.png)
7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one is a useful research compound. Its molecular formula is C23H18ClFN2OS and its molecular weight is 424.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
AMPA Receptor Antagonism Research on quinazolin-4-one derivatives has shown that these compounds can act as potent AMPA receptor antagonists. The structure-activity relationship (SAR) studies indicate that modifications to the quinazolin-4-one core, particularly at the C-2 position, significantly impact their activity as AMPA receptor inhibitors. Such compounds have potential applications in neurological research and could contribute to the development of treatments for conditions mediated by AMPA receptor dysfunction (Chenard et al., 2001).
Hypotensive Effects Quinazolin-4-one derivatives have also been identified with significant hypotensive effects, indicating their potential as antihypertensive agents. These compounds exhibit α1-blocking activity, similar to clinically used drugs like prazosin, but with advantages such as the absence of reflex tachycardia and a prolonged duration of action. This research underscores the therapeutic potential of quinazolin-4-one derivatives in managing hypertension (El-Sabbagh et al., 2010).
Anticancer Activity The synthesis and optimization of quinazoline derivatives for targeting EGFR-tyrosine kinase highlight the anticancer potential of this class. Certain derivatives have shown remarkable activity against specific cancer cell lines, contributing to the understanding of the pharmacophoric requirements for EGFR-tyrosine kinase inhibition. This opens avenues for the development of novel antitumor agents based on the quinazolin-4-one framework (Noolvi & Patel, 2013).
Antimicrobial Properties Quinazolin-4-one compounds have demonstrated promising antibacterial and antifungal activities. The introduction of specific functional groups into the quinazolin-4-one structure can enhance its antimicrobial efficacy. These findings are crucial for the development of new antimicrobial agents to combat resistant microbial strains (Patel, Patel, & Patel, 2010).
Antitubercular Evaluation A series of quinazolin-4-one derivatives were prepared and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One particular derivative was found to be as potent as the standard compound isoniazid, highlighting the potential of quinazolin-4-one derivatives in treating tuberculosis (Anand et al., 2011).
特性
IUPAC Name |
7-chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2OS/c1-14-9-15(2)11-18(10-14)27-22(13-29-19-6-4-17(25)5-7-19)26-21-12-16(24)3-8-20(21)23(27)28/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHLUXWMJLWVJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=NC3=C(C2=O)C=CC(=C3)Cl)CSC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![{6-Bromo-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol](/img/structure/B2994817.png)



![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2994826.png)
![2-(propylsulfanyl)-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2994830.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B2994831.png)

![3-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2994833.png)
![2-[2-Oxo-2-[4-(1,3-thiazol-2-yl)piperidin-1-yl]ethoxy]benzaldehyde](/img/structure/B2994834.png)
